BenchChemオンラインストアへようこそ!

2-chloro-N-cyclopentyl-4-iodoaniline

Lipophilicity Drug-likeness Membrane permeability

2-Chloro-N-cyclopentyl-4-iodoaniline (CAS 1157233-39-0) is a dihalogenated N-cycloalkyl aniline derivative with the molecular formula C₁₁H₁₃ClIN and a molecular weight of 321.59 g·mol⁻¹. This compound belongs to the class of ortho-chloro, para-iodo substituted anilines bearing an N-cyclopentyl secondary amine.

Molecular Formula C11H13ClIN
Molecular Weight 321.58 g/mol
CAS No. 1157233-39-0
Cat. No. B1455173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-cyclopentyl-4-iodoaniline
CAS1157233-39-0
Molecular FormulaC11H13ClIN
Molecular Weight321.58 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC2=C(C=C(C=C2)I)Cl
InChIInChI=1S/C11H13ClIN/c12-10-7-8(13)5-6-11(10)14-9-3-1-2-4-9/h5-7,9,14H,1-4H2
InChIKeyDDOJTYPHSOCTMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-cyclopentyl-4-iodoaniline (CAS 1157233-39-0): Structural Identity, Physicochemical Profile, and Procurement Baseline


2-Chloro-N-cyclopentyl-4-iodoaniline (CAS 1157233-39-0) is a dihalogenated N-cycloalkyl aniline derivative with the molecular formula C₁₁H₁₃ClIN and a molecular weight of 321.59 g·mol⁻¹ . This compound belongs to the class of ortho-chloro, para-iodo substituted anilines bearing an N-cyclopentyl secondary amine. Its computed physicochemical properties include a LogP of 4.30, a topological polar surface area (TPSA) of 12.03 Ų, one hydrogen bond donor, one hydrogen bond acceptor, and two rotatable bonds . The iodine atom at the para position serves as a reactive handle for transition-metal-catalyzed cross-coupling reactions, including the Larock indole synthesis and Suzuki–Miyaura couplings, while the ortho-chloro substituent modulates electronic properties and can participate in orthogonal coupling strategies [1]. The compound is commercially available from multiple suppliers at ≥98% purity for research use .

Why 2-Chloro-N-cyclopentyl-4-iodoaniline Cannot Be Interchanged with Closest Analogs: The Physicochemical Rationale


The combined presence of three distinct structural features—the ortho-chloro substituent, the para-iodo substituent, and the N-cyclopentyl group—creates a unique physicochemical fingerprint that cannot be replicated by any single closest analog. Direct comparators that lack any one of these three features exhibit substantially different LogP, TPSA, or reactivity profiles, making them non-interchangeable in medicinal chemistry campaigns or synthetic sequences where the specific balance of lipophilicity, hydrogen-bonding capacity, and sequential cross-coupling reactivity is critical . For instance, omission of the 2-chloro group reduces LogP by approximately 0.65 log units and alters the electronic character of the aromatic ring, while omission of the N-cyclopentyl group reduces LogP by over 1.4 log units and nearly doubles the TPSA . These differences translate into distinct ADME and reactivity profiles that cannot be compensated for by post-hoc formulation adjustments.

2-Chloro-N-cyclopentyl-4-iodoaniline: Comparator-Anchored Quantitative Differentiation Evidence


Lipophilicity (LogP) Advantage Over the Non-Chlorinated and Non-Cyclopentyl Analogs

2-Chloro-N-cyclopentyl-4-iodoaniline exhibits a computed LogP of 4.30, which is 0.65 log units higher than that of N-cyclopentyl-4-iodoaniline (LogP = 3.65), the direct analog lacking the 2-chloro substituent . Compared to 2-chloro-4-iodoaniline (LogP = 2.86), the N-cyclopentyl-bearing target compound exhibits a LogP increase of 1.44 log units . In the context of the widely cited Lipinski Rule of Five and modern drug-likeness guidelines, a LogP increment of 0.65–1.44 units represents a substantial shift in predicted membrane permeability and tissue distribution profile, placing the target compound in a higher lipophilicity bracket suitable for CNS-targeted or intracellular-target programs [1].

Lipophilicity Drug-likeness Membrane permeability

Polar Surface Area (TPSA) Advantage for Passive Membrane Permeability Over the Non-Cyclopentyl Analog

The target compound exhibits a computed TPSA of 12.03 Ų, which is identical to that of N-cyclopentyl-4-iodoaniline (TPSA = 12.03 Ų) but less than half that of 2-chloro-4-iodoaniline (TPSA = 26.02 Ų) [1]. The 14.0 Ų reduction in TPSA relative to the non-cyclopentyl analog is directly attributable to the replacement of the primary aniline –NH₂ (two H-bond donors) with the secondary N-cyclopentyl amine (one H-bond donor). This reduction in hydrogen-bonding capacity is critical for CNS drug design, where a TPSA < 60–70 Ų is generally required for significant blood–brain barrier penetration, and every incremental reduction below 50 Ų is associated with higher brain-to-plasma concentration ratios [2].

Polar surface area Membrane permeability CNS drug design

Orthogonal Halogen Reactivity: Chemoselective Cross-Coupling Enabled by Iodo-vs-Chloro Discrimination

The target compound bears two halogens at distinct positions—iodine at the para position and chlorine at the ortho position—that exhibit markedly different reactivity toward palladium-catalyzed oxidative addition. Aryl iodides typically react 10³–10⁵ times faster than aryl chlorides under standard Pd(0) coupling conditions [1]. This kinetic differentiation enables stepwise, chemoselective functionalization: the iodo substituent can be selectively coupled first (e.g., via Suzuki, Sonogashira, or Larock indole synthesis), leaving the chloro substituent intact for a subsequent orthogonal coupling or nucleophilic aromatic substitution [2][3]. By contrast, the mono-halogenated analog N-cyclopentyl-4-iodoaniline offers only a single reactive site, while 2-chloro-4-iodoaniline lacks the N-cyclopentyl solubilizing and TPSA-modulating group . The 2-chloro-N-(cyclobutylmethyl)-4-iodoaniline analog (CAS 1504594-18-6) retains the dual-halogen advantage but replaces the cyclopentyl group with a cyclobutylmethyl moiety, which alters conformational preferences and lipophilicity .

Chemoselective cross-coupling Sequential functionalization Building block versatility

Cyclopentyl vs. Cyclobutylmethyl N-Substituent: Conformational and Metabolic Differentiation

The N-cyclopentyl group in the target compound provides a distinct conformational profile compared to the closely related N-(cyclobutylmethyl)-4-iodoaniline analog (CAS 1504594-18-6) . Cyclopentylamine-derived secondary anilines generally exhibit different metabolic liabilities than their cyclobutylmethyl counterparts, as the latter contain a benzylic-like methylene adjacent to the nitrogen that may be more susceptible to N-dealkylation by cytochrome P450 enzymes [1]. Additionally, the cyclopentyl ring adopts an envelope or twist conformation that presents a steric profile distinct from the puckered cyclobutane ring, potentially affecting target protein binding site complementarity [2]. Literature on cycloalkyl amine substituents as structural alerts indicates that the metabolic fate of N-cycloalkyl anilines is sensitive to ring size, with cyclopentyl derivatives often showing intermediate metabolic stability between cyclobutyl and cyclohexyl analogs [1].

Cycloalkyl amine Metabolic stability Conformational restriction

Molecular Weight and Physicochemical Profile Relative to Mono-Halogenated and Non-Cyclopentyl Comparators

The target compound has a molecular weight of 321.59 g·mol⁻¹, placing it 34.45 g·mol⁻¹ heavier than the non-chlorinated analog N-cyclopentyl-4-iodoaniline (MW 287.14) and 68.12 g·mol⁻¹ heavier than the non-cyclopentyl analog 2-chloro-4-iodoaniline (MW 253.47) . This places the target compound at the upper boundary of the 'lead-like' range (MW ≤ 350) while the non-cyclopentyl analog falls within the 'fragment-like' range (MW ≤ 300). For fragment-based drug discovery (FBDD) campaigns, the lighter analog 2-chloro-4-iodoaniline may be preferred as a fragment starting point, but for lead optimization stages requiring balanced lipophilicity and TPSA with adequate molecular complexity, the target compound's combined chloro + cyclopentyl features provide a more advanced starting scaffold that has already incorporated two key property-modulating elements [1].

Molecular weight Lead-likeness Fragment-based drug discovery

Commercial Availability and Purity Benchmarking Against Closest Analogs

The target compound is listed at 98% purity by Leyan (Product No. 1628229) and is also available from Xiyuan Biotechnology and CymitQuimica, with the latter noting the product as 'discontinued' as of December 2024, indicating potential supply chain volatility . In comparison, N-cyclopentyl-4-iodoaniline (CAS 1039878-37-9) is listed at 98% purity by Leyan but flagged by CymitQuimica as discontinued across all package sizes, suggesting more severe supply constraints for this comparator . 2-Chloro-4-iodoaniline (CAS 42016-93-3) benefits from broader commercial availability with multiple suppliers offering ≥98% purity, reflecting its status as a more established building block . The target compound's intermediate supply status—fewer suppliers than the widely available 2-chloro-4-iodoaniline but better availability than the discontinued N-cyclopentyl-4-iodoaniline—means procurement planning should account for potential lead times and identify secondary sourcing options.

Commercial availability Purity specification Procurement risk

Best-Fit Application Scenarios for 2-Chloro-N-cyclopentyl-4-iodoaniline Based on Quantitative Differentiation Evidence


Stepwise, Chemoselective Synthesis of 2,4-Diarylated Aniline Libraries for Kinase or GPCR Lead Optimization

The orthogonal reactivity of the iodo (C4) and chloro (C2) substituents enables a two-step sequential coupling strategy without protecting-group manipulations. In the first step, a Suzuki–Miyaura or Larock indole coupling selectively addresses the iodo position under mild Pd(0) conditions; in the second step, a Buchwald–Hartwig amination or a higher-temperature Suzuki coupling functionalizes the chloro position . This convergent approach is particularly valuable for generating diverse 2,4-diarylated aniline libraries targeting kinase ATP-binding pockets or GPCR allosteric sites, where the N-cyclopentyl group contributes to shape complementarity in hydrophobic sub-pockets [1].

CNS-Penetrant Lead Candidate Synthesis Requiring Low TPSA and Controlled Lipophilicity

With a TPSA of 12.03 Ų and LogP of 4.30, the target compound occupies a favorable position in CNS MPO (multiparameter optimization) scoring space . The N-cyclopentyl group reduces H-bond donor count to one while maintaining sufficient lipophilicity for passive BBB penetration. The target compound can serve as a core scaffold for CNS-targeted programs—such as neurodegenerative disease or psychiatric disorder targets—where the 2-chloro substituent provides a metabolic blocking group at a position commonly susceptible to CYP-mediated oxidation, and the 4-iodo handle allows late-stage diversification [1].

Replacement of 2-Chloro-4-iodoaniline in Advanced Lead Optimization Where N-Substitution Is Required

For programs that have identified 2-chloro-4-iodoaniline as a viable core but require N-substitution to improve LogP, reduce TPSA, or block metabolic N-oxidation, the target compound provides a direct, pre-functionalized alternative . The 1.44-unit LogP increase and 54% TPSA reduction relative to 2-chloro-4-iodoaniline can transform a fragment-like hit into a lead-like compound without requiring a separate N-alkylation step, saving one synthetic operation and avoiding potential N-alkylation selectivity issues [1].

Metabolic Stability-Focused Programs Comparing Cyclopentyl vs. Cyclobutylmethyl N-Substituents

The target compound's N-cyclopentyl group lacks the benzylic methylene present in the N-(cyclobutylmethyl) analog (CAS 1504594-18-6), which is predicted to confer differential susceptibility to CYP-mediated N-dealkylation . The target compound can be procured alongside its cyclobutylmethyl analog for comparative in vitro microsomal or hepatocyte stability studies to empirically determine the metabolic advantage of the cyclopentyl substituent in a given chemical series, providing data-driven justification for the selection of the optimal N-cycloalkyl group [1].

Quote Request

Request a Quote for 2-chloro-N-cyclopentyl-4-iodoaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.